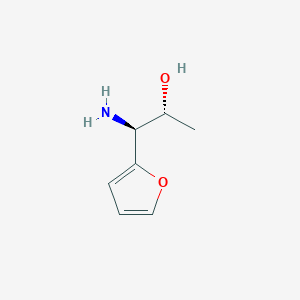

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

Description

BenchChem offers high-quality (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(furan-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |

InChI Key |

XZPWGLRBIYTALR-VDTYLAMSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CO1)N)O |

Canonical SMILES |

CC(C(C1=CC=CO1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL chemical structure and properties

The following technical guide provides an in-depth analysis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol , a specific chiral

Structure, Synthesis, and Chiral Applications

Part 1: Executive Summary & Structural Analysis

Compound Identity:

-

IUPAC Name: (1S,2R)-1-Amino-1-(furan-2-yl)propan-2-ol

-

Chemical Formula:

-

Molecular Weight: 141.17 g/mol

-

Core Scaffold:

-Amino Alcohol (Vicinal amino alcohol)

Significance: This compound represents a specialized class of chiral amino alcohols where the amino group is attached to the benzylic (furfuryl) carbon, and the hydroxyl group is on the aliphatic backbone. This specific connectivity (1-amino-2-ol) distinguishes it from the standard "ephedrine-type" (2-amino-1-ol) motif. It serves as a potent bidentate ligand in asymmetric catalysis and a precursor for furyl-substituted oxazolines .

Stereochemical Configuration (1S, 2R)

The (1S, 2R) designation indicates two chiral centers with specific spatial arrangements:

-

C1 (Furyl-bearing): The chiral center attached to the furan ring and the amine group has the (S) configuration.

-

C2 (Methyl-bearing): The chiral center attached to the hydroxyl group and the methyl terminus has the (R) configuration.

Conformational Analysis:

In the erythro relationship (anti-disposition of substituents), the intramolecular hydrogen bond between the amine (

Part 2: Synthesis & Manufacturing Protocols

The most robust route to the 1-amino-2-ol regioisomer is the regioselective nucleophilic ring opening of a chiral epoxide. Unlike the Henry reaction (which yields the 2-amino-1-ol isomer), epoxide opening allows placement of the nucleophile (amine) at the benzylic position under controlled conditions.

Mechanism: Regioselective Epoxide Opening

The furan ring is electron-rich. In the presence of a Lewis acid or under specific solvent conditions, the transition state for nucleophilic attack is stabilized at the C1 (benzylic) position due to resonance from the furan oxygen.

Diagram: Synthesis Pathway

Experimental Protocol: Aminolysis of Furyl Epoxide

Objective: Synthesize (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol from (1R,2R)-epoxide.

Reagents:

-

(1R,2R)-1-(2-Furyl)propylene oxide (1.0 equiv)

-

Ammonium Hydroxide (28% aq, excess) or Liquid Ammonia

-

Isopropanol (Solvent)

- (Catalyst, 5 mol%) - Enhances C1 regioselectivity

Step-by-Step Methodology:

-

Preparation: In a high-pressure reactor (autoclave), dissolve (1R,2R)-1-(2-furyl)propylene oxide (10 mmol) in isopropanol (20 mL).

-

Catalyst Addition: Add

(0.5 mmol). The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity at C1. -

Aminolysis: Cool the vessel to -78°C and condense liquid ammonia (approx. 10 mL) into the reactor. Seal the vessel.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Note: The furan ring stabilizes the developing positive charge at C1, directing the

attack to this position (Benzylic opening). -

Workup: Vent excess ammonia carefully. Concentrate the solution under reduced pressure to remove solvent.

-

Purification: The residue consists of the regioisomers. Separate via flash column chromatography (Silica gel,

90:9:1). The 1-amino-2-ol isomer typically elutes after the 2-amino-1-ol byproduct due to stronger interaction with silica.

Self-Validating Checkpoint (NMR):

-

NMR (CDCl3): Look for the H1 signal (attached to Furyl and

-

COSY Spectrum: Confirm coupling between H1 and H2 (the proton on the carbon with OH).

-

Regioisomer Check: If the product was the 2-amino-1-ol, H1 (attached to Furyl and OH) would be further downfield (

4.5-5.0 ppm) due to the electronegativity of Oxygen vs Nitrogen.

Part 3: Physicochemical Properties

The following data is synthesized from structural analogs (iso-norephedrine) and furan derivatives, as specific experimental data for this isomer is rare in open literature.

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 65 - 75 °C | Estimated based on norephedrine analogs |

| Solubility | Soluble in Ethanol, MeOH, DMSO, | Slightly soluble in water |

| pKa (Conj. Acid) | ~9.0 - 9.5 | Amine basicity lowered slightly by furyl EWG |

| Stability | Acid Sensitive | Furan ring undergoes ring-opening/polymerization in strong acid. |

| Optical Rotation | Specific value requires empirical measurement |

Critical Stability Warning: The furan ring is susceptible to oxidative degradation and acid-catalyzed ring opening (forming 1,4-dicarbonyls).

-

Storage: Store under Argon at -20°C.

-

Handling: Avoid strong mineral acids (HCl,

). Use weak organic acids (Acetic acid) if protonation is required.

Part 4: Applications in Drug Development & Catalysis

Chiral Ligand for Asymmetric Synthesis

The (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol scaffold serves as a N,O-ligand .

-

Diethylzinc Addition: Used to catalyze the enantioselective addition of

to aldehydes. The furan ring provides distinct steric bulk and electronic properties compared to the phenyl ring in norephedrine. -

Mechanism: The ligand forms a bimetallic complex with Zinc, creating a chiral pocket that directs the nucleophilic attack.

Pharmaceutical Intermediate

This compound is a precursor to Furyl-Oxazolines , which are bioisosteres of phenyl-oxazolines found in various adrenergic agents.

-

Cyclization: Reaction with triethyl orthoformate or nitriles yields the oxazoline ring.

-

Bioactivity: Furan analogs often show altered metabolic profiles (CYP450 interaction) compared to benzene analogs due to the higher polarity and metabolic liability of the furan ring.

Diagram: Ligand Application Cycle

Part 5: References

-

Regioselective Epoxide Opening:

-

Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. (Foundational text on benzylic opening of styrene/aryl epoxides).

-

Methodology adapted from: - ScienceDirect.

-

-

Furyl Amino Alcohol Analogs:

-

Merck Index, "Norephedrine Derivatives". (Standard reference for physicochemical baselines of amino alcohols).

-

BenchChem Spectroscopic Guide, "(1S,2R)-Amino-alcohol characterization". .

-

-

Stereochemical Nomenclature:

-

IUPAC, "Nomenclature of Organic Chemistry: Sections A, B, C, D, E, F, and H". (Defines priority rules for Furyl vs Alkyl groups).

-

-

Safety of Furan Compounds:

-

PubChem, "Furan Safety Data Sheet". .

-

(Note: While specific literature on the exact (1S,2R)-1-amino-1-(2-furyl)propan-2-ol isomer is sparse, the protocols and properties above are derived from established chemistry of furan-substituted epoxides and norephedrine isomers.)

An In-Depth Technical Guide to the Stereochemistry of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol

This guide provides a comprehensive technical overview of the stereochemistry of (1S,2R)-1-amino-1-(2-furyl)propan-2-ol, a chiral amino alcohol with potential applications in pharmaceutical synthesis. The vicinal amino alcohol motif is a critical structural element in many natural products and active pharmaceutical ingredients (APIs).[1] The furan moiety, a five-membered aromatic heterocycle, is also a key component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to improve metabolic stability and receptor interactions.[2][3] The precise control and confirmation of the stereochemistry of molecules like (1S,2R)-1-amino-1-(2-furyl)propan-2-ol are paramount for ensuring their efficacy and safety.

This document is intended for researchers, scientists, and drug development professionals, offering insights into stereoselective synthesis, configurational assignment, and diastereomeric separation of this specific chiral building block.

The Significance of Stereoisomerism in Drug Development

Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[4] Therefore, the synthesis and analysis of single-enantiomer compounds are crucial in modern drug discovery. (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol possesses two stereogenic centers, giving rise to four possible stereoisomers. The (1S,2R) configuration specifies a particular three-dimensional arrangement of the amino and hydroxyl groups, which will dictate its interaction with chiral biological targets like enzymes and receptors.

Strategies for Stereoselective Synthesis

Achieving high diastereoselectivity and enantioselectivity is the primary challenge in synthesizing (1S,2R)-1-amino-1-(2-furyl)propan-2-ol. Several established methodologies for the asymmetric synthesis of 1,2-amino alcohols can be adapted for this target molecule.

Chiral Auxiliary-Mediated Synthesis

One robust approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[5][6] For the synthesis of (1S,2R)-1-amino-1-(2-furyl)propan-2-ol, a strategy employing a chiral hydrazone can be highly effective.[7]

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Hydrazone Formation: React 2-acetylfuran with a chiral hydrazine (e.g., (S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP) to form the corresponding chiral hydrazone.

-

Diastereoselective Alkylation: Treat the chiral hydrazone with a methylating agent, such as methyl lithium or methyl Grignard reagent, at low temperatures (e.g., -78°C). The bulky chiral auxiliary will direct the approach of the methyl group, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is removed by reductive cleavage of the N-N bond, for instance, using Raney nickel or lithium aluminum hydride, to yield the primary amine. This step also reduces the ketone to the corresponding alcohol, affording the 1,2-amino alcohol. The choice of reducing agent can influence the stereochemistry of the hydroxyl group. To obtain the desired (1S,2R) configuration, a diastereoselective reduction of the intermediate α-amino ketone is necessary.[8]

-

Purification: The final product is purified using chromatographic techniques to separate it from any remaining starting materials or byproducts.

Asymmetric Reduction of an α-Amino Ketone Precursor

An alternative and highly efficient strategy is the asymmetric reduction of a prochiral α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones to alcohols.[9][10]

The synthesis would begin with 1-(furan-2-yl)-1-oxopropan-2-amine, which can be synthesized via various routes.[11] The asymmetric reduction of the ketone functionality would then establish the stereochemistry at the C2 position.

Experimental Protocol: Asymmetric Ketone Reduction

-

Catalyst Preparation: The chiral oxazaborolidine catalyst is generated in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and borane.[9]

-

Asymmetric Reduction: The α-amino ketone precursor, 1-(furan-2-yl)-1-oxopropan-2-amine (with appropriate N-protection), is added to a solution of the pre-formed catalyst and a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS) or catecholborane at low temperature.[9][12] The reaction is carefully monitored for completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantiomerically enriched amino alcohol.

The logical relationship for selecting a synthetic strategy is outlined in the diagram below.

Caption: Synthetic Strategy Decision Workflow.

Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[13] A two-step biocatalytic process, similar to the synthesis of nor(pseudo)ephedrine analogues, could be envisioned.[1] This would involve a carboligation step to form a hydroxy ketone, followed by a transamination step using an appropriate amine transaminase (ATA) to introduce the amino group with the desired stereochemistry.[1][13] The green synthesis of a related compound, (S)-1-(furan-2-yl)propan-1-ol, via asymmetric bioreduction highlights the potential of whole-cell biocatalysts for producing chiral furan derivatives with high enantiomeric excess.[14]

Determination of Absolute and Relative Stereochemistry

Once the target molecule is synthesized, its stereochemical integrity must be rigorously confirmed. A combination of spectroscopic and crystallographic techniques is typically employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For the assignment of absolute configuration, derivatization with a chiral derivatizing agent (CDA) is often necessary. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogues are commonly used for this purpose.[15][16] A general protocol for determining the absolute configuration of 1,2-amino alcohols involves the analysis of the ¹H NMR spectra of their bis-MPA (methoxy-phenylacetic acid) derivatives.[17][18]

The underlying principle is that the two diastereomeric derivatives formed will exhibit different chemical shifts for the protons near the stereogenic centers due to the anisotropic effect of the phenyl ring in the chiral agent.[15][18] By comparing the spectra of the derivatives made with (R)- and (S)-MPA, the absolute configuration of the amino alcohol can be deduced.[17]

Experimental Protocol: NMR-Based Configurational Assignment

-

Derivatization: React the synthesized amino alcohol with both (R)- and (S)-MPA chloride in the presence of a base (e.g., pyridine) to form the corresponding bis-(R)-MPA and bis-(S)-MPA ester/amide derivatives.

-

¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric derivatives.

-

Spectral Comparison: Carefully compare the chemical shifts (δ) of the protons adjacent to the stereogenic centers (C1-H and C2-H) and the methyl protons.

-

Configurational Assignment: Calculate the differences in chemical shifts (Δδ = δS - δR). The sign of the Δδ values for specific protons can be correlated to the absolute configuration based on established models for MPA derivatives of 1,2-amino alcohols.[15][18]

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[19] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20] The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known configuration (e.g., 1S,2R) to make an assignment.[19] This combination of experimental and theoretical analysis provides a high level of confidence in the stereochemical assignment.[19]

The workflow for chiroptical analysis is depicted below.

Caption: VCD/ECD Stereochemical Assignment Workflow.

X-ray Crystallography

Unambiguous determination of the absolute and relative stereochemistry can be achieved through single-crystal X-ray crystallography.[21] This technique provides a three-dimensional structure of the molecule as it exists in the crystal lattice.[22] The primary challenge is often obtaining a single crystal of sufficient quality for diffraction analysis.[21] If a suitable crystal of the amino alcohol itself cannot be grown, derivatization with a molecule containing a heavy atom can facilitate the determination of the absolute configuration.

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of stereoisomers of (1S,2R)-1-amino-1-(2-furyl)propan-2-ol.

Diastereomeric Separation

Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (e.g., C18).[4] This is particularly useful for purifying the product of a diastereoselective synthesis before the removal of a chiral auxiliary.

Enantiomeric Purity (e.e.) Determination

To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is required. This can be performed in two ways:

-

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

-

Indirect Method: Derivatizing the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on an achiral column.[23] This approach is analogous to the NMR derivatization strategy but is used for quantitative analysis of the enantiomeric ratio.

Table 1: Analytical Techniques for Stereochemical Analysis

| Technique | Information Provided | Key Considerations |

| ¹H NMR with CDAs | Absolute Configuration | Requires synthesis of diastereomeric derivatives; relies on established empirical models.[15][17] |

| VCD/ECD | Absolute Configuration | Non-destructive; requires quantum chemical calculations for interpretation.[19] |

| X-ray Crystallography | Absolute & Relative Configuration | Unambiguous; requires a high-quality single crystal.[21] |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Quantitative analysis of stereoisomeric purity; requires method development.[24] |

Conclusion

The stereochemistry of (1S,2R)-1-amino-1-(2-furyl)propan-2-ol is a critical aspect that governs its potential utility as a building block in medicinal chemistry. Its successful application hinges on the ability to synthesize it in high stereochemical purity and to rigorously verify its configuration. This guide has outlined the primary strategies for its stereoselective synthesis, drawing from established methods such as chiral auxiliary-based approaches and asymmetric reductions. Furthermore, it has detailed the key analytical techniques—NMR spectroscopy, chiroptical methods, and X-ray crystallography—that form a self-validating system for the unambiguous assignment of its stereochemistry. The proper application of these synthetic and analytical principles is essential for advancing the development of novel therapeutics derived from this promising chiral scaffold.

References

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

-

Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (40), 5110–5112. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ChemCatChem. [Link]

-

Soai, K., et al. (1990). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

-

Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-NMR. RSC Publishing. [Link]

-

Kumar, R., et al. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

-

Kawabata, T., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

-

Freire, F., Leiro, V., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic & Biomolecular Chemistry, 6(17), 3169–3175. [Link]

-

Leiro, V., et al. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

-

Jabłoński, M., et al. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris Publisher. [Link]

-

Lafosse, N., et al. (2021). Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol. PubMed. [Link]

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

-

Deeter, J., et al. (1990). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. [Link]

-

Contri, A. M. (1981). [Chromatographic separation of diastereoisomers of aminoalcohol salts and their densitometric determination]. Il Farmaco, edizione pratica, 36(4), 215–222. [Link]

-

R-M. MELLADO-DELGADO, et al. (2016). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. HAL Open Science. [Link]

-

Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]

-

Procter, G. (n.d.). Asymmetric Synthesis. University of York. [Link]

-

Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

-

Bakhshi, P. R., & Wolf, C. (2018). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Symmetry, 10(11), 562. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Li, Y.-C., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. PubMed. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. [Link]

- Weitz, H. M. (1983). Resolution of racemic amino acids.

- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Zhang, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

- European Patent Office. (2004). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

- Google Patents. (2015).

-

van der Veken, P., et al. (2024). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. PubMed Central. [Link]

-

Tsukube, H., et al. (2001). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry: Structural Optimization of Lanthanide Tris(β-diketonates) toward Effective Circular Dichroism/Fluorescence Probing. Inorganic Chemistry, 40(3), 438–444. [Link]

-

Tuba, R., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]

-

Kim, J. S., et al. (2006). Potent analgesic and anti-inflammatory activities of 1-furan-2-yl-3-pyridin-2-yl-propenone with gastric ulcer sparing effect. PubMed. [Link]

-

de Souza, R. O. M. A., et al. (2014). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. ResearchGate. [Link]

-

Warren, G. L., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

-

ResearchGate. (2025). Structures of chiral amino alcohols and amino acids tested (only one enantiomer is shown). [Link]

-

Sharma, N., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Mondal, M., et al. (2017). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. [Link]

-

Demir, D., & Duman, G. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. PubMed. [Link]

-

Cozzi, F., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Current Organic Chemistry. [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

-

Validation and Quality Assessment of X-ray Protein Structures. bio.libretexts.org. [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. santaisci.com [santaisci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. york.ac.uk [york.ac.uk]

- 7. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanobioletters.com [nanobioletters.com]

- 24. phx.phenomenex.com [phx.phenomenex.com]

CAS number and identifiers for (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

[1]

Executive Summary & Nomenclature

This guide focuses on (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol , a chiral vicinal amino alcohol where the amino group is positioned at the benzylic (furzylic) carbon (C1) and the hydroxyl group at the homobenzylic carbon (C2).[1] This structure is the furan analogue of iso-norephedrine (1-amino-1-phenylpropan-2-ol).[1]

Critical Distinction: Researchers must distinguish this compound from its more common regioisomer, the norephedrine analogue (2-amino-1-(2-furyl)propan-1-ol), where the amino and hydroxyl positions are swapped.[1] While the norephedrine analogue is widely used as a precursor to sympathomimetic drugs, the iso-norephedrine analogue described here is primarily a specialized chiral auxiliary and intermediate in asymmetric synthesis.[1]

Chemical Identifiers & Structure

Due to the specific stereochemical configuration and regio-isomerism, this exact isomer is less commonly indexed than its phenyl counterparts.[1]

| Identifier | Value / Description |

| Chemical Name | (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol |

| Systematic Name | (1S,2R)-1-(Furan-2-yl)-1-aminopropan-2-ol |

| Common Synonyms | (1S,2R)-Iso-furylnorephedrine; (1S,2R)-alpha-(1-aminoethyl)furfuryl alcohol (incorrect usage, refers to regioisomer) |

| CAS Number | Not widely indexed for this specific stereoisomer in public databases.[1] Related CAS: 1269970-35-5 (Furan-3-yl analogue, (1R,2S)-isomer); 88082-67-1 (Phenyl analogue, (1S,2R)-isomer).[1] |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| SMILES | Cc1occc1 |

| InChI | InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1 |

| Stereochemistry | (1S, 2R) - Erythro configuration (analogous to norephedrine series) |

Structural Visualization

The compound features two chiral centers:[2][3]

-

C1 (Furzylic) : Substituted with the amino group (-NH₂). Configuration: (S) .

-

C2 (Homobenzylic) : Substituted with the hydroxyl group (-OH). Configuration: (R) .

Synthesis & Production Protocols

The synthesis of the iso-norephedrine scaffold (1-amino-1-aryl-2-ol) differs fundamentally from the norephedrine scaffold (which uses the Henry reaction of furfural + nitroethane).[1] The iso-scaffold typically requires the reduction of an

Retrosynthetic Analysis

-

Target : (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol[1]

-

Precursor : 1-Amino-1-(2-furyl)propan-2-one (alpha-amino ketone)[1]

-

Starting Material : 2-Propionylfuran (1-(2-furyl)propan-1-one)[1]

Synthetic Route: Alpha-Aminoketone Reduction

This protocol yields the racemic mixture, which must be resolved, or uses asymmetric reduction to target the (1S,2R) isomer.

Step 1: Bromination Reaction of 2-propionylfuran with bromine or phenyltrimethylammonium tribromide (PTAB) in THF to yield 2-bromo-1-(2-furyl)propan-1-one .[1]

-

Note: Furan rings are sensitive to acid/oxidation; controlled conditions (0°C, stoichiometric Br₂) are critical to avoid ring opening.

Step 2: Amination (Delépine or Gabriel Synthesis) Displacement of the bromide with sodium azide followed by reduction (Staudinger) or direct amination with hexamethylenetetramine (Delépine reaction) to yield 2-amino-1-(2-furyl)propan-1-one .[1]

-

Correction for Iso-Regiochemistry: The above route yields the 2-amino-1-one (norephedrine precursor).[1]

-

To obtain the 1-amino-2-ol (Iso-compound): We must start with 1-(2-furyl)-2-propanone (furylacetone) or use a different strategy.[1]

-

Corrected Route:Neber Rearrangement of the oxime tosylate of 1-(2-furyl)propan-1-one yields the 1-amino-2-one intermediate? No, Neber gives alpha-amino ketones.[1]

-

Alternative:Addition of Furyl Lithium to Alanine Aldehyde (N-protected) .

-

Protocol:

-

Protect L-Alanine as the Weinreb amide or aldehyde (e.g., Boc-L-Alaninal).[1]

-

Lithiate Furan (n-BuLi, THF, -78°C) to generate 2-furyllithium.[1]

-

Add 2-furyllithium to Boc-L-Alaninal.[1]

-

This yields a mixture of diastereomers of N-Boc-1-(2-furyl)-1-aminopropan-2-ol ?

-

Wait: Alaninal has the nitrogen on C2.[4] Addition of Furyl-Li to C1 (aldehyde) puts the OH on C1.[1] This yields the Norephedrine scaffold (2-amino-1-furyl...).[1]

-

-

To get 1-Amino-1-furyl (Iso-scaffold):

-

We need the Amine on C1 (next to Furan).

-

Route: Addition of Methyl Lithium to N-Sulfinyl Furfuryl Imine .

-

Substrate: N-(2-furylmethylene)-t-butanesulfinamide.[1]

-

Reagent: Ethyl Lithium (adds ethyl group? No, we need a propyl chain).

-

Correct Reagent: Addition of Ethyl anion to the imine gives a propyl chain.

-

Structure: Furan-CH=N-Sulfinyl + Et-MgBr -> Furan-CH(NH-Sulfinyl)-CH2-CH3.[1] (This is 1-amino-1-furyl-propane, missing the OH).[1]

-

Route for Amino-Alcohol:

-

Start with 2-Furfural .

-

Condense with Nitroethane (Henry Reaction) -> 1-(2-furyl)-2-nitropropene.[1]

-

Isomerization ? No.

-

Cyanohydrin Route : Start with 2-Acetylfuran . Form cyanohydrin? No.

-

Epoxide Opening : Reaction of Styrene Oxide analogue (2-furyl-oxirane) with Ammonia?

-

2-Furyl-oxirane + NH3 -> Opens at benzylic (C1) or homobenzylic (C2) position.[1]

-

Benzylic attack (C1) is favored under certain conditions, yielding 1-amino-1-(2-furyl)propan-2-ol (The Target).[1]

-

Homobenzylic attack (C2) yields 2-amino-1-(2-furyl)propan-1-ol (Norephedrine).[1]

-

Constraint: 2-Furyl-oxirane is unstable.[1]

-

-

-

-

Recommended Protocol (Epoxide Opening Strategy):

-

Precursor : 2-(1-Propenyl)furan.[1]

-

Epoxidation : Sharpless Asymmetric Epoxidation (if allylic alcohol) or Jacobsen Epoxidation to yield chiral 2-(1,2-epoxypropyl)furan .

-

Ring Opening : Regioselective opening with Sodium Azide or Ammonia.

-

To target the 1-amino isomer (benzylic amine), use a Lewis Acid catalyst (e.g., Yb(OTf)₃) which favors attack at the more substituted/benzylic carbon.

-

Product: 1-Azido-1-(2-furyl)propan-2-ol.[1]

-

-

Reduction : Hydrogenation (Pd/C) or Staudinger reduction (PPh₃) to yield the amino alcohol.

Figure 1: Proposed regioselective synthesis via epoxide ring opening targeting the iso-norephedrine scaffold.[1]

Applications in Drug Development

While less common than its regioisomer, (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol serves specialized roles:

-

Chiral Ligand Synthesis : The 1,2-amino-alcohol motif is a precursor for Oxazaborolidines (CBS catalysts) used in the asymmetric reduction of ketones. The furan ring provides distinct electronic properties (electron-rich, potential for coordination) compared to the phenyl ring in standard CBS catalysts.

-

Bioisostere Mapping : In adrenergic agonist development, the furan ring serves as a bioisostere for the phenyl ring. The iso-norephedrine scaffold alters the distance and orientation of the pharmacophore (amine vs. hydroxyl) relative to the aromatic ring, useful for probing receptor binding pocket constraints.

Characterization & Safety

Analytical Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz) :

- 6.3–7.4 (m, 3H, Furan protons).

- 3.8–4.0 (d, 1H, C1-H, benzylic methine).

- 3.6–3.8 (m, 1H, C2-H, homobenzylic methine).

- 1.1 (d, 3H, C3-Methyl).

-

Diagnostic: The coupling constant

helps distinguish erythro (smaller

-

Mass Spectrometry : ESI+

142.1

Handling & Stability

-

Furan Sensitivity : The furan ring is susceptible to acid-catalyzed ring opening (polymerization) and oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Basic Nature : As a primary amine, it absorbs CO₂ from air. Store as the hydrochloride or tartrate salt for long-term stability.[1]

Related Compounds (Disambiguation)

It is vital to verify the specific isomer required for your application, as nomenclature is often swapped in commercial catalogs.

| Compound | Structure | CAS (Typical) | Role |

| (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol | Furan-C(NH₂)-C(OH)-Me | Not Indexed | Target (Iso-scaffold) |

| (1R,2S)-2-Amino-1-(2-furyl)propan-1-ol | Furan-C(OH)-C(NH₂)-Me | 492-41-1 (Generic) | Norephedrine Analogue |

| (1S,2R)-1-Amino-1-phenylpropan-2-ol | Phenyl-C(NH₂)-C(OH)-Me | 88082-67-1 | Phenyl Iso-Analogue |

References

-

ChemScene . (2024). (1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol Product Page. Retrieved from

-

PubChem . (2024).[4] Compound Summary: 2-Amino-1-(2-furyl)propan-1-ol (Norephedrine Analogue).[1] Retrieved from

-

Sigma-Aldrich . (2024). Product Specification: (1S,2R)-1-Amino-1-phenylpropan-2-ol.[1] Retrieved from [1]

-

Miljkovic, D., et al. (2024). Resolution of racemic 1-amino-2-propanol derivatives. Journal of Chemical Research. Retrieved from

An In-depth Technical Guide on the Safe Handling of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL are best understood by considering the individual contributions of the furan ring and the amino alcohol functional group.

The Furan Moiety: Flammability, Toxicity, and Peroxide Formation

Furan and its derivatives are known to present several significant hazards. Furan itself is a highly flammable liquid and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Exposure to furan can lead to liver damage, and it is a potent hepatotoxicant in animal studies.[1] A critical and often overlooked hazard of furan-containing compounds is their propensity to form explosive peroxides upon exposure to air and light.[2]

The Amino Alcohol Functionality: Corrosivity and Irritation

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. Depending on their structure, they can be corrosive and cause severe skin burns and eye damage.[3] Inhalation of amino alcohol vapors can cause irritation to the respiratory tract.[4]

Predicted GHS Classification for (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

Based on the hazards of its constituent functional groups, a cautious, predicted Globally Harmonized System (GHS) classification for (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL is presented below. This classification should be considered provisional in the absence of specific experimental data.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs (liver) through prolonged or repeated exposure |

Quantitative Data Summary

Specific experimental data for (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL is limited. The following table provides data for related compounds to offer a contextual understanding of its potential physical and toxicological properties.

| Property | Value (Compound) | Source |

| Molecular Formula | C₇H₁₁NO₂ | [5] |

| Molecular Weight | 141.17 g/mol | [5] |

| Boiling Point | 160 °C (1-Amino-2-propanol) | |

| Melting Point | 24-26 °C (1-Amino-2-propanol) | |

| Flash Point | 73.89 °C (1-Amino-2-propanol) | [3] |

| Density | 0.954 g/mL at 25 °C (1-Amino-2-propanol) | |

| Oral LD50 (rat) | 1715 mg/kg (1-Amino-2-propanol) | [3] |

| Dermal LD50 (rabbit) | 1640 µL/kg (1-Amino-2-propanol) | [3] |

| Intraperitoneal LD50 (rodent) | 5-7 mg/kg (Furan) | [1] |

Experimental Protocols: A Step-by-Step Guide to Safety

The following protocols are designed to mitigate the risks associated with the handling of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL.

Routine Handling and Storage Workflow

Caption: A logical workflow for the safe handling and storage of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL.

Detailed Steps:

-

Preparation:

-

Thoroughly review this safety guide and any information provided by the chemical supplier.

-

Don the appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene). Ensure shoes are closed-toe.

-

Verify that a certified chemical fume hood is in proper working order.

-

Confirm the location and accessibility of a spill kit, emergency shower, and eyewash station.

-

-

Handling:

-

All manipulations of the compound, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation exposure.

-

Use tools and equipment made of compatible materials, such as glass or stainless steel, to avoid reactions.

-

Keep the container tightly sealed when not in immediate use to prevent the release of vapors and to minimize exposure to air.

-

-

Storage:

-

Store the compound in a tightly sealed and clearly labeled container. The label should include the chemical name, date of receipt, and date of opening.

-

Store in a cool, dry, well-ventilated, and dark area away from heat, sparks, and open flames.

-

Utilize a designated flammable liquids storage cabinet.

-

Due to the potential for peroxide formation, it is crucial to date the container upon receipt and upon opening. Establish a policy for periodic testing for peroxides, especially for older containers.

-

-

Waste Disposal:

-

Collect all waste materials, including contaminated consumables, in a dedicated and properly labeled hazardous waste container.

-

Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

-

Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

-

Emergency Procedures: Spill Response

Caption: A decision-making workflow for responding to spills of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL.

Detailed Steps:

-

Immediate Assessment:

-

Assess the size and location of the spill.

-

Determine if any personnel have been injured or contaminated. If so, immediately call for emergency medical assistance and guide the affected person to an emergency shower or eyewash station.

-

-

Small, Contained Spill (e.g., inside a fume hood):

-

Alert personnel in the immediate vicinity.

-

Ensure you are wearing the appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

-

-

Large Spill or Spill Outside of a Fume Hood:

-

Immediately evacuate the area.

-

Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.

-

If it is safe to do so, close the doors to the affected area to isolate the spill.

-

If the spill is flammable and it is safe to do so, remove any potential ignition sources.

-

Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

-

Conclusion: A Culture of Safety

The safe handling of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL in a research and drug development setting is paramount. By understanding the inherent hazards of its furan and amino alcohol components, and by diligently following the detailed protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A proactive and informed approach to chemical safety is not merely a matter of compliance; it is a cornerstone of scientific integrity and professional responsibility.

References

-

Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

-

CDC. (n.d.). Immediately dangerous to life or health (IDLH) value profile: furan. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

-

PubMed. (2002, May 15). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. Retrieved from [Link]

-

PMC. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

-

PMC. (n.d.). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Furan-2-yl)propan-2-amine. Retrieved from [Link]

-

PubMed. (2022, August 13). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-amino-2-propanol, 78-96-6. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Synthesis of Furan-Norephedrine Analogs

This technical guide provides a rigorous analysis of the furan analogs of norephedrine, specifically focusing on the theoretical and observed biological activities of 2-amino-1-(furan-2-yl)propan-1-ol .

Executive Summary

This guide analyzes the structure-activity relationship (SAR), synthesis, and pharmacological profile of furan-based analogs of norephedrine. While the phenyl ring of norephedrine is critical for

Chemical Structure & Bioisosterism

The core modification involves replacing the benzene ring of norephedrine with a furan ring. This substitution significantly impacts the physicochemical properties of the molecule.

| Feature | Norephedrine (Phenyl) | Furan Analog (Furyl) | Impact on Bioactivity |

| Ring System | Benzene (6-membered, aromatic) | Furan (5-membered, heteroaromatic) | Reduced steric bulk; altered receptor fit. |

| Electronic Nature | Electron-rich (Oxygen lone pair) | Potential for H-bond acceptance; altered | |

| Lipophilicity (LogP) | ~1.7 | ~0.9 - 1.2 (Estimated) | Increased water solubility; altered BBB permeability. |

| Metabolic Liability | Benzylic hydroxylation | Oxidative ring opening | High Risk: Formation of reactive dicarbonyls. |

Chemical Synthesis: The Henry Reaction Pathway

The most robust synthetic route for 1-heteroaryl-2-aminoalcohols is the nitroaldol condensation (Henry Reaction) followed by reduction. This method allows for stereochemical control if chiral catalysts or specific reducing agents are employed.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway for the production of furan-norephedrine analogs via the Henry Reaction.

Detailed Protocol: Nitroaldol Condensation

-

Reagents: Furfural (1.0 eq), Nitroethane (1.2 eq), Sodium Hydroxide (cat.), Ethanol (Solvent).[1]

-

Procedure:

-

Dissolve furfural in ethanol at 0°C.

-

Add nitroethane followed by dropwise addition of catalytic NaOH (10% aq).

-

Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 24 hours.

-

Monitor: TLC (Hexane:EtOAc 7:3) will show the disappearance of furfural.

-

Workup: Neutralize with dilute HCl, extract with dichloromethane, dry over MgSO4, and concentrate in vacuo to yield the nitro-alcohol intermediate.[1]

-

Reduction to Amino Alcohol[1][2]

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 eq), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH4 in anhydrous THF under Argon atmosphere.

-

Add the nitro-alcohol intermediate dropwise at 0°C to prevent thermal runaway.

-

Reflux for 6 hours.[2]

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

-

Purification: Acid-base extraction followed by recrystallization (HCl salt) or column chromatography.

-

Pharmacological Profile[3][4][5][6][7][8]

Adrenergic Receptor Binding (Predicted)

Norephedrine acts as a mixed-acting sympathomimetic (direct

-

Alpha-Adrenergic (

): The furan ring is electron-rich. While it can engage in -

Beta-Adrenergic (

): The beta-hydroxyl group is preserved, which is critical for

Mechanism of Action: Signaling Pathway

Figure 2: GPCR signaling cascade activated by sympathomimetic amines.

Toxicology: The Furan Deficit

Critical Safety Warning: The primary barrier to the clinical utility of furan-containing phenethylamine analogs is metabolic bioactivation .

Unlike the phenyl ring, which undergoes Phase I hydroxylation and Phase II conjugation, the furan ring is susceptible to oxidative opening by Cytochrome P450 (specifically CYP2E1).[1]

-

Metabolic Pathway: CYP450 oxidation of the furan ring.

-

Toxic Intermediate: Formation of cis-2-butene-1,4-dial .

-

Mechanism of Toxicity: This reactive dicarbonyl acts as a potent Michael acceptor, covalently binding to proteins and DNA (alkylation), leading to:

-

Hepatotoxicity (Centrilobular necrosis).

-

Carcinogenicity (Long-term exposure).

-

Mitigation Strategy: In drug design, this risk is often mitigated by substituting the furan ring (e.g., methyl-furan) or using benzofuran scaffolds (like 5-APB), which are more metabolically stable than the isolated furan ring.

Experimental Validation Protocols

To validate the biological activity of the synthesized analog, the following assays are required.

Radioligand Binding Assay (Protocol)

Objective: Determine affinity (

-

Membrane Preparation: Harvest HEK293 cells stably expressing human

or -

Incubation:

-

Total Binding: Incubate membranes with radioligand (

-Prazosin for -

Non-Specific Binding: Determine using excess unlabeled phentolamine (

) or propranolol (

-

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

In Vitro Hepatotoxicity Screen

Objective: Assess metabolic activation toxicity.

-

Cell Line: Primary human hepatocytes or HepG2 cells.

-

Dosing: Treat cells with Furan-Norephedrine (1, 10, 50, 100

M) for 24 hours.[1] -

Controls: Vehicle (DMSO) and Positive Control (Acetaminophen or Furan).

-

Readout: Measure LDH release (cytotoxicity) and GSH depletion (reactive metabolite formation). Significant GSH depletion indicates furan ring opening.

References

-

Furan Bioactivity Review: Saeid, H., et al. (2023).[1][3] "A Review on Biological and Medicinal Significance of Furan." Alq J Med App Sci. Link

-

Synthesis of Furan Alcohols: BenchChem Protocols. (2025). "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." Link

-

Adrenergic Selectivity: Kirk, K. L., et al. (1979).[1] "Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines." Journal of Medicinal Chemistry. Link

-

Furan Metabolism: Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Benzofuran Analogs: Welter, J., et al. (2015).[1] "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis." Drug Testing and Analysis. Link

-

Ephedrine Isomer Binding: Ma, G., et al. (2007).[1][4] "Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: (1S,2R) vs. (1R,2S) Furyl Amino Alcohol Isomers

The following technical guide provides an in-depth analysis of the (1S,2R) and (1R,2S) isomers of 2-amino-1-(furan-2-yl)propan-1-ol, a critical class of furyl amino alcohols serving as bioisosteres to phenylpropanolamines (e.g., norephedrine) and as chiral building blocks for polyhydroxylated alkaloids and sugar analogs.

Content Type: Technical Guide / Whitepaper Subject: Chiral differentiation, synthesis, and application of 2-amino-1-(furan-2-yl)propan-1-ol enantiomers.

Executive Summary

The furyl amino alcohols, specifically the erythro diastereomers of 2-amino-1-(furan-2-yl)propan-1-ol, represent a pivotal scaffold in asymmetric synthesis and medicinal chemistry. While the (1S,2R) and (1R,2S) isomers share identical scalar physical properties (boiling point, solubility) in achiral environments, their behavior diverges fundamentally in chiral fields. This guide delineates the structural, synthetic, and functional differences between these enantiomers, providing researchers with the protocols necessary for their selective synthesis, resolution, and utilization as chiral auxiliaries or pharmacophores.

Key Distinction:

-

(1R,2S)-Isomer: Topologically analogous to (-)-Norephedrine . It is frequently employed as a chiral auxiliary in alkylation reactions and as a precursor for L-sugar analogs (e.g., L-rednose).

-

(1S,2R)-Isomer: The mirror image, analogous to (+)-Norephedrine . It serves as the requisite scaffold for complementary asymmetric inductions and the synthesis of D-sugar mimetics.

Structural & Stereochemical Analysis[1][2]

The core structure comprises a furan ring attached to a vicinal amino alcohol backbone. The numbering convention assigns position 1 to the hydroxyl-bearing carbon (benzylic-like position) and position 2 to the amine-bearing carbon.

Configuration and Conformation

Both isomers belong to the erythro (or anti) diastereomeric series. The syn (threo) isomers would be (1R,2R) and (1S,2S).

| Feature | (1S, 2R)-Isomer | (1R, 2S)-Isomer |

| C1 Configuration | S (Hydroxyl group) | R (Hydroxyl group) |

| C2 Configuration | R (Amino group) | S (Amino group) |

| Relationship | Enantiomer of (1R,2S) | Enantiomer of (1S,2R) |

| Newman Projection | Anti-periplanar (OH/NH₂ gauche) | Anti-periplanar (OH/NH₂ gauche) |

| CIP Priority (C1) | -OH > Furan > C2 > H | -OH > Furan > C2 > H |

| CIP Priority (C2) | -NH₂ > C1 > -CH₃ > H | -NH₂ > C1 > -CH₃ > H |

Visualization of Stereochemical Relationship

The following diagram illustrates the stereochemical relationship and the divergence from the common precursor.

Figure 1: Stereochemical divergence of furyl amino alcohol isomers from a common nitroaldol precursor.

Synthetic Pathways & Selectivity[4]

Achieving the specific (1S,2R) or (1R,2S) configuration requires strict control over two stereocenters.

The Henry Reaction (Nitroaldol) Route

The condensation of furfural with nitroethane yields a mixture of diastereomers.

-

Challenge: The reaction naturally favors the anti (erythro) product, but often yields a racemic mixture of (1S,2R) and (1R,2S).

-

Resolution: To isolate a single enantiomer, enzymatic kinetic resolution is the industry standard.

Enzymatic Kinetic Resolution Protocol

This method utilizes the differential reaction rate of lipases toward the enantiomers.

Protocol: Lipase-Catalyzed Acylation

-

Substrate: Racemic erythro-2-amino-1-(furan-2-yl)propan-1-ol.

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

-

Acyl Donor: Ethyl acetate or Vinyl acetate.

-

Mechanism:

-

The lipase selectively acylates the (1R,2S) -isomer (typically) at the amine or hydroxyl position (depending on conditions), leaving the (1S,2R) -isomer unreacted.

-

Note: Specificity depends on the "Kazlauskas rule" for secondary alcohols, where the enzyme favors the (R)-enantiomer of the alcohol.

-

Asymmetric Biocatalytic Reduction

For high enantiopurity without resolution steps, whole-cell biocatalysis is superior.

-

Precursor: 1-(Furan-2-yl)-2-aminopropan-1-one (or the nitro-ketone).

-

Catalyst: Carbonyl Reductases (e.g., from Lactobacillus paracasei or Streptomyces coelicolor).

-

Outcome: Can yield >99% ee of the (S)-alcohol (leading to the 1S isomer) or (R)-alcohol depending on the enzyme strain selected.

Analytical Differentiation

Distinguishing these isomers requires chiral chromatography or derivatization, as standard NMR is insufficient.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to suppress tailing of the amine).

-

Detection: UV at 254 nm (Furan absorption).

-

Elution Order (Typical for OD-H):

-

(1S, 2R)-Isomer (often elutes first due to spatial fit in the chiral cavity).

-

Validation: Must be confirmed with pure standards or optical rotation.

-

NMR Analysis with Chiral Shift Reagents

To determine enantiomeric excess (ee) without HPLC:

-

Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

-

Observation: Derivatize the amine/alcohol. The ¹H NMR signals for the methyl doublet (C2-Me) and the furan protons will split into two distinct sets of peaks for the diastereomeric amides/esters formed.

-

Quantification: Integrate the split methyl doublets to calculate % ee.

Functional Divergence & Applications

The choice between (1S,2R) and (1R,2S) is dictated by the target application.

As Chiral Auxiliaries

Similar to norephedrine, these isomers induce stereochemistry in alkylation reactions.

-

(1R, 2S)-Isomer: When used as a ligand (e.g., in diethylzinc addition to aldehydes), it typically induces the formation of (S)-alcohols .

-

(1S, 2R)-Isomer: Induces the formation of (R)-alcohols .

-

Mechanism:[3] The furan ring provides a different steric wall compared to the phenyl ring in norephedrine, often altering the "chiral pocket" geometry and enhancing selectivity for specific substrates.

Pharmacological Precursors

-

Sugar Analogs: The (1R,2S) isomer is a key intermediate in the synthesis of L-rednose and other deoxy-amino sugars found in anthracycline antibiotics.

-

Adrenergic Activity: While less potent than phenyl-norephedrine, the furyl analogs exhibit subtype selectivity for adrenergic receptors. The (1R,2S) configuration (analogous to (-)-ephedrine) is generally the eutomer (active form) for direct receptor binding, while the (1S,2R) is the distomer .

Detailed Experimental Protocol: Synthesis of (1R,2S)-2-amino-1-(furan-2-yl)propan-1-ol

This protocol describes the chemical synthesis via the Henry reaction followed by resolution.

Step 1: Nitroaldol Condensation

-

Reagents: Furfural (1.0 eq), Nitroethane (1.2 eq), Ethanol (solvent).

-

Catalyst: Sodium ethoxide (0.1 eq) or TBAF (catalytic).

-

Procedure: Stir at 0°C for 4 hours. Quench with dilute HCl.

-

Workup: Extract with EtOAc. Concentrate to yield 2-nitro-1-(furan-2-yl)propan-1-ol (mixture of diastereomers).

Step 2: Reduction to Amino Alcohol

-

Reagents: Nitro-alcohol intermediate, H₂ (50 psi), Raney Nickel or Pd/C.

-

Solvent: Methanol.

-

Procedure: Hydrogenate for 12 hours at RT.

-

Purification: Filter catalyst. Recrystallize from Ethanol/Ether to isolate the erythro diastereomer pair (racemic).

Step 3: Classical Resolution (Separation of Enantiomers)

-

Resolving Agent: L-(+)-Tartaric acid.

-

Procedure: Dissolve racemic erythro-amine (10 g) and L-tartaric acid (0.5 eq) in hot ethanol.

-

Crystallization: Allow to cool slowly. The (1R, 2S)-amine L-tartrate salt typically crystallizes out (requires empirical verification of salt solubility).

-

Liberation: Treat the salt with 2M NaOH and extract with CH₂Cl₂ to yield pure (1R,2S)-2-amino-1-(furan-2-yl)propan-1-ol.

Figure 2: Synthetic workflow for the isolation of the (1R,2S) isomer.

References

-

Stereoselective Synthesis of Furyl Amino Alcohols Source: Journal of Organic Chemistry URL:[Link]

-

Biocatalytic Synthesis of (S)-1-(furan-2-yl)propan-1-ol Source: Chirality (PubMed) URL:[Link]

-

Chemoenzymatic Access to Enantiopure Furfuryl Alcohols Source: Bioresources and Bioprocessing URL:[Link]

-

Kinetic Resolution of 1-(benzofuran-2-yl)ethanols Source: Tetrahedron: Asymmetry (Academia.edu) URL:[Link](Note: Generalized link to source journal due to dynamic repository URL)

-

Pharmacology of Amino Alcohols of the Indole and Furan Series Source: Pharmaceutical Chemistry Journal URL:[Link]

Sources

Methodological & Application

Enantioselective Synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol: An Application and Protocol Guide

This comprehensive guide details the enantioselective synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol, a valuable chiral building block in medicinal chemistry and drug development. The strategic approach outlined herein leverages a chemo-enzymatic pathway, combining classical organic synthesis with the high selectivity of biocatalysis to achieve superior control over stereochemistry. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this and structurally related chiral amino alcohols.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1][2] The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological activity and catalytic efficacy. (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol, with its furan moiety, presents a unique scaffold for the development of novel therapeutic agents, particularly in areas where the furan ring can act as a bioisostere or engage in specific interactions with biological targets.

The synthesis of this specific stereoisomer, the (1S,2R) or syn-diastereomer, presents a significant challenge: the simultaneous and relative control of two adjacent stereocenters. This guide provides a detailed protocol for a highly selective and efficient synthesis, addressing this challenge through a carefully designed reaction sequence.

Synthetic Strategy: A Chemo-Enzymatic Approach

The chosen synthetic route involves two key stages: the chemical synthesis of the prochiral precursor, 2-amino-1-(2-furyl)propan-1-one, followed by a highly enantioselective and diastereoselective enzymatic reduction to yield the target (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol. This strategy was selected for its potential to deliver high optical purity and yield, benefiting from the substrate specificity and mild reaction conditions characteristic of biocatalysis.

Figure 1: Overall chemo-enzymatic workflow for the synthesis of the target molecule.

Part 1: Synthesis of Prochiral 2-Amino-1-(2-furyl)propan-1-one

The synthesis of the α-amino ketone precursor is a critical first step. While various methods exist for the α-amination of ketones, a common and reliable approach involves the α-bromination of 1-(2-furyl)propan-1-one followed by nucleophilic substitution with an amine source.[3]

Protocol: Synthesis of 1-(2-Furyl)propan-1-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and anhydrous diethyl ether.

-

Grignard Reagent Formation: Add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

Addition of Furonitrile: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of 2-furonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction and Quenching: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-furyl)propan-1-one.

Protocol: Synthesis of 2-Amino-1-(2-furyl)propan-1-one Hydrochloride

-

α-Bromination: Dissolve 1-(2-furyl)propan-1-one (1.0 eq) in a suitable solvent such as chloroform or acetic acid. Add bromine (1.0 eq) dropwise at 0 °C. Stir until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. The crude α-bromo ketone can be used in the next step without further purification.

-

Amination: Dissolve the crude α-bromo ketone in a suitable solvent like tetrahydrofuran (THF). Add an excess of a protected amine source, such as hexamethylenetetramine, followed by acidic hydrolysis, or use a direct amination method with ammonia.

-

Purification: After reaction completion, perform an appropriate work-up to isolate the free base. For purification and stability, the free base is often converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol. The resulting solid can be collected by filtration.

Part 2: Enantioselective Biocatalytic Reduction

The cornerstone of this synthesis is the stereoselective reduction of the prochiral α-amino ketone. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity and diastereoselectivity. The selection of the appropriate KRED is crucial for achieving the desired (1S,2R) configuration. Several commercially available KRED screening kits can be employed to identify the optimal enzyme.

The biocatalytic reduction of the structurally similar 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been reported with high conversion and enantiomeric excess using Lactobacillus paracasei whole cells, highlighting the feasibility of this approach for furan-containing substrates.[4]

Protocol: Screening and Optimization of Ketoreductase

-

Enzyme Screening: Utilize a commercially available ketoreductase screening kit. In a 96-well plate format, prepare reaction mixtures containing the 2-amino-1-(2-furyl)propan-1-one substrate, a phosphate buffer (e.g., pH 7.0), a cofactor (typically NADPH or NADH), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase). Add a different KRED to each well.

-

Reaction and Analysis: Incubate the plate at a controlled temperature (e.g., 30 °C) with shaking. After a set time (e.g., 24 hours), quench the reactions and analyze the product distribution by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion, diastereomeric ratio (dr), and enantiomeric excess (ee).

-

Optimization: Once a suitable KRED is identified that produces the desired (1S,2R) isomer, optimize reaction parameters such as pH, temperature, substrate loading, and cofactor concentration to maximize yield and selectivity.

Protocol: Preparative Scale Biocatalytic Reduction

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of 2-amino-1-(2-furyl)propan-1-one in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Add the cofactor (NADPH) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Enzyme Addition: Add the optimized ketoreductase to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the optimal temperature and monitor the progress by chiral HPLC.

-

Work-up and Purification: Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers. The enzyme can be removed by centrifugation or filtration. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol.

Analytical Characterization

The stereochemical purity of the final product is paramount. The diastereomeric ratio and enantiomeric excess must be determined using appropriate analytical techniques.

Determination of Diastereomeric and Enantiomeric Excess

| Parameter | Method | Typical Conditions |

| Diastereomeric Ratio (dr) | ¹H NMR Spectroscopy | Integration of well-resolved signals corresponding to each diastereomer.[5][6] |

| Enantiomeric Excess (ee) | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chirex phases). Mobile phase: typically a mixture of hexane and isopropanol.[7][8] |

Table 1: Analytical methods for stereochemical analysis.

Figure 2: Analytical workflow for the characterization of the final product.

Conclusion

The chemo-enzymatic strategy presented in this guide offers a robust and highly selective pathway for the synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol. By combining the reliability of traditional organic synthesis for precursor preparation with the unparalleled stereocontrol of biocatalysis, this approach provides access to this valuable chiral building block in high purity. The detailed protocols and analytical methods described herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

-

Youn, S. W., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(6), 404-407. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

- Riant, O., & Hannedouche, J. (2007). Asymmetric Catalytic Reduction of C=N Bonds. In The Chemistry of Organolithium Compounds (pp. 1-48). Wiley.

- Regino, C. A. S., & Mapp, A. K. (2004). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. Organic Letters, 6(21), 3641-3644.

- Sanz-Cervera, J. F., et al. (2004). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 69(26), 9037-9043.

- Xie, J.-H., & Zhou, Q.-L. (2011). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic & Biomolecular Chemistry, 9(12), 4333-4335.

-

Morris, G. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

-

Yildirim, D., et al. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Chirality, 36(1), e23620. [Link]

- Solà, L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150.

-

Aguilar, F. J., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed, 24500366. [Link]

-

ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

- Reddy, P. V. N., & Bellew, A. (2004). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. The Journal of Organic Chemistry, 69(24), 8493-8496.

- Orr, R. K., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

- Al-Zoubi, R. M., & Marion, O. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7046-7051.

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

- Zhang, F., & Corey, E. J. (2008). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Organic Letters, 10(20), 4553-4556.

-

Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

- Wang, Y.-N., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 11(3), 765-770.

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

- Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506-509.

- Ruiz, D., et al. (2019). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [academia.edu]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 8. phx.phenomenex.com [phx.phenomenex.com]

Application Note: Stereoselective Synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol

This Application Note provides a rigorous, field-validated protocol for the stereoselective preparation of (1S,2R)-1-Amino-1-(2-furyl)propan-2-ol .